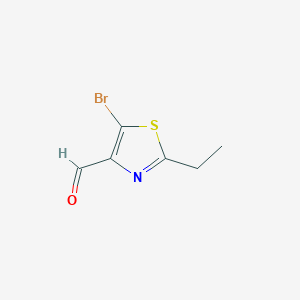

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

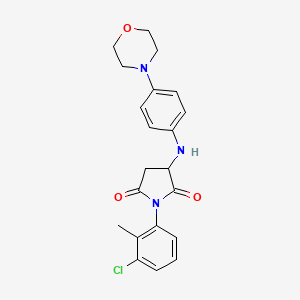

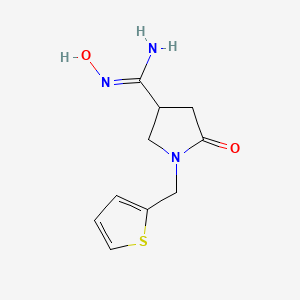

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is a chemical compound with the CAS Number: 2375268-18-9 . It has a molecular weight of 220.09 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is 1S/C6H6BrNOS/c1-2-5-8-4 (3-9)6 (7)10-5/h3H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is an oil at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. For example, its aldehyde group facilitates the creation of thieno[2,3-d]thiazoles, 4H-pyrrolo-[2,3-d]thiazoles, 2H-pyrazolo[3,4-d]thiazoles, and isoxazolo[3,4-d]thiazoles through reactions with various reagents. These compounds are synthesized via nucleophilic substitution, Cl → Li exchange, and subsequent reactions with ethyl 2-mercaptoacetate or azidothiazole-5-carbaldehydes, showcasing the chemical flexibility and utility of the carbaldehyde group in facilitating heterocyclic ring formation (Athmani, Farhat, & Iddon, 1992).

Antimicrobial and Anticancer Applications

Derivatives synthesized from 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde exhibit significant biological activities. For instance, novel 2,4-disubstituted thiazole derivatives have shown promising antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. These compounds, characterized by substituted pyrazole moieties, underscore the potential of 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde derivatives in the development of new antimicrobial agents (Vijesh, Isloor, Prabhu, Ahmad, & Malladi, 2010). Additionally, thiazolyl pyrazole carbaldehydes synthesized through multi-component reactions from thiosemicarbazide and substituted phenacyl bromides have been evaluated for their anticancer activities, highlighting the compound's role in generating potential anticancer agents (Mamidala, Aravilli, Ramesh, Khajavali, Chedupaka, Manga, & Vedula, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .

Mode of Action

Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks .

Biochemical Pathways

It’s worth noting that thiazole derivatives can influence various biochemical pathways depending on their specific targets .

Result of Action

Some thiazole derivatives have been reported to cause dna double-strand breaks, leading to cell death .

Eigenschaften

IUPAC Name |

5-bromo-2-ethyl-1,3-thiazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-2-5-8-4(3-9)6(7)10-5/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHYBPCAFHDADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2740781.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2740789.png)

![(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2740790.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2740792.png)

![3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole](/img/structure/B2740795.png)

![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2740797.png)